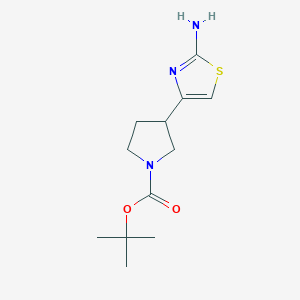

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

CAS No.: 1146086-01-2

Cat. No.: VC12017334

Molecular Formula: C12H19N3O2S

Molecular Weight: 269.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146086-01-2 |

|---|---|

| Molecular Formula | C12H19N3O2S |

| Molecular Weight | 269.37 g/mol |

| IUPAC Name | tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14) |

| Standard InChI Key | VNWLZFBHJWBKQU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |

Introduction

Chemical Identity and Structural Features

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine is characterized by a pyrrolidine ring substituted at the 3-position with a 2-amino-4-thiazolyl group and protected at the nitrogen atom by a Boc group. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthetic modifications . Key physicochemical properties and structural identifiers are summarized below:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 3-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₂H₁₉N₃O₂S |

| Molecular Weight | 269.36 g/mol |

| Purity | ≥95% |

| CAS Registry Number | 1146086-01-2 |

| SMILES | O=C(N1CC(C2=CSC(N)=N2)CC1)OC(C)(C)C |

The thiazole ring contributes to the compound’s planar aromaticity, enabling π-π interactions with biological targets, while the Boc group provides steric protection and modulates electronic effects .

Synthesis and Manufacturing

Industrial-Scale Considerations

The patent CN102249971A highlights cost-effective strategies for pyrrolidine derivatives, emphasizing the use of industrial-grade reagents like toluene and triethylamine . Key optimizations for large-scale production might include:

-

Solvent Selection: Dichloromethane or ethyl acetate for Boc protection due to their compatibility with moisture-sensitive reactions .

-

Catalyst Efficiency: Triethylamine as a low-cost base for neutralizing HCl generated during Boc activation .

-

Safety Protocols: DIBAL-H requires careful handling under inert atmospheres to prevent violent reactions with moisture .

Physicochemical Properties and Stability

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹ for the thiazole amine), C=O stretches (1680–1720 cm⁻¹ for the Boc group), and aromatic C=C vibrations (1450–1600 cm⁻¹) .

-

NMR: The ¹H NMR spectrum would show a singlet for the Boc tert-butyl group (δ 1.4 ppm), multiplet signals for the pyrrolidine protons (δ 2.5–3.5 ppm), and a doublet for the thiazole C-H (δ 6.8 ppm) .

Applications in Drug Discovery

Antimicrobial Agents

The 2-amino-4-thiazolyl group is a hallmark of β-lactamase inhibitors and cephalosporin antibiotics. For example, ceftazidime incorporates a similar thiazole moiety to enhance bacterial cell wall penetration . 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine could serve as a precursor for novel β-lactam adjuvants.

Kinase Inhibitors

Thiazole rings are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. Drugs like dasatinib (Sprycel®) use thiazole derivatives to target Bcr-Abl tyrosine kinase . The Boc-protected pyrrolidine in this compound may enable modular derivatization for optimizing pharmacokinetic properties.

Peptidomimetics

The pyrrolidine scaffold mimics proline residues in peptides, facilitating the design of protease-resistant peptidomimetics. Boc protection allows selective deprotection during solid-phase peptide synthesis (SPPS) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume